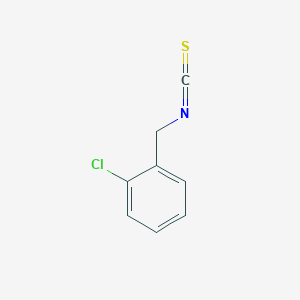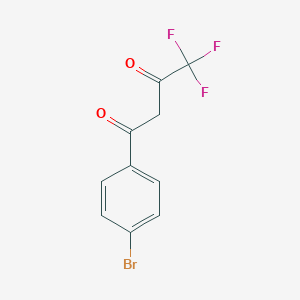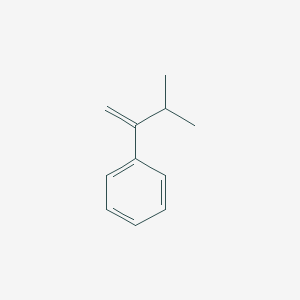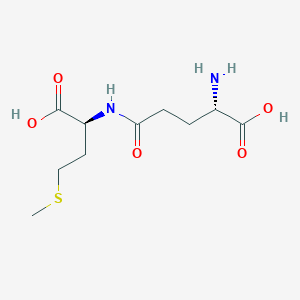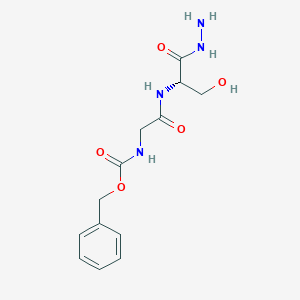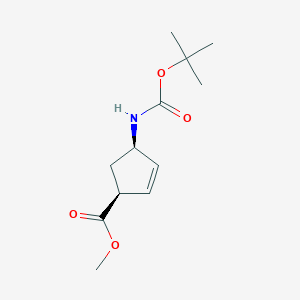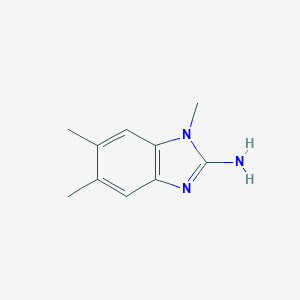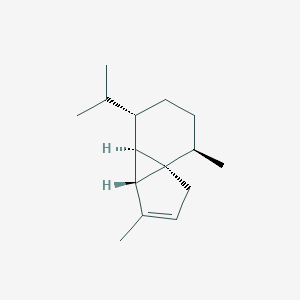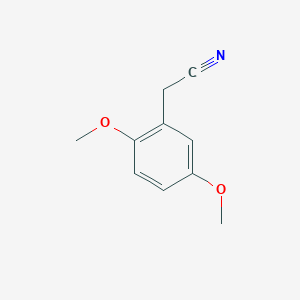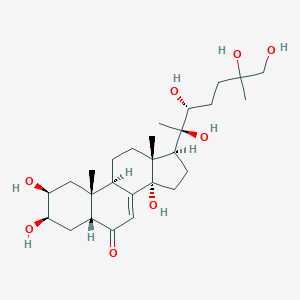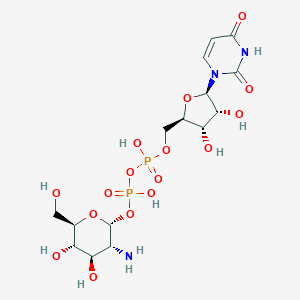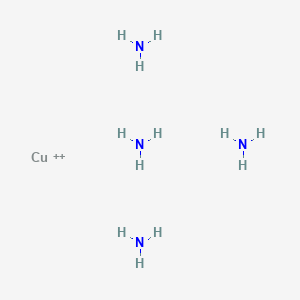
Tetraamminecopper(II)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetraamminecopper(II) is a complex ion that is formed by the coordination of four ammonia molecules with a copper(II) ion. It is a highly stable and water-soluble compound that has been extensively studied for its various applications in scientific research. The unique chemical properties of tetraamminecopper(II) make it an ideal candidate for a wide range of applications in fields such as biochemistry, materials science, and catalysis.
Mecanismo De Acción
The mechanism of action of tetraamminecopper(II) is complex and varies depending on the specific application. In general, it is believed that the complex ion acts as a Lewis acid, accepting electron pairs from other molecules to facilitate chemical reactions. Additionally, it has been shown to act as an oxidizing agent in certain reactions.
Efectos Bioquímicos Y Fisiológicos
While tetraamminecopper(II) has not been extensively studied for its biochemical and physiological effects, some research has suggested that it may have potential applications in the treatment of certain medical conditions. For example, it has been shown to have antioxidant properties, which could make it useful in the treatment of diseases such as Alzheimer's and Parkinson's.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using tetraamminecopper(II) in laboratory experiments is its stability and solubility in water. Additionally, it is relatively inexpensive and easy to synthesize. However, one of the main limitations is that it can be difficult to control the reaction conditions, which can lead to inconsistent results.
Direcciones Futuras
There are many potential future directions for research on tetraamminecopper(II). One area of interest is the development of new applications for the complex ion in fields such as catalysis and materials science. Additionally, there is potential for further research into its potential medical applications, particularly in the treatment of neurodegenerative diseases. Finally, there is potential for further investigation into the mechanism of action of tetraamminecopper(II) and its interactions with other molecules.
Métodos De Síntesis
The synthesis of tetraamminecopper(II) can be achieved through a variety of methods, including the reaction of copper(II) sulfate with excess ammonia in solution. The reaction typically occurs at room temperature and can be completed in a matter of hours. The resulting product is a blue-colored solution that contains the tetraamminecopper(II) complex.
Aplicaciones Científicas De Investigación
Tetraamminecopper(II) has been extensively studied for its various applications in scientific research. One of the most common applications is in the field of catalysis, where it is used as a catalyst for a wide range of chemical reactions. Additionally, it has been studied for its potential applications in the development of new materials, such as conductive polymers and nanomaterials.
Propiedades
Número CAS |
16828-95-8 |
|---|---|
Nombre del producto |
Tetraamminecopper(II) |
Fórmula molecular |
CuH12N4+2 |
Peso molecular |
131.67 g/mol |
Nombre IUPAC |
copper;azane |
InChI |
InChI=1S/Cu.4H3N/h;4*1H3/q+2;;;; |
Clave InChI |
QKSIFUGZHOUETI-UHFFFAOYSA-N |
SMILES |
N.N.N.N.[Cu+2] |
SMILES canónico |
N.N.N.N.[Cu+2] |
Otros números CAS |
16828-95-8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[[Ethyl(propan-2-yloxy)phosphinothioyl]sulfanylmethyl]isoindole-1,3-dione](/img/structure/B106586.png)
